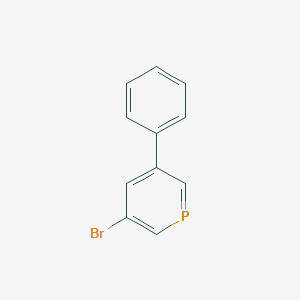

3-Bromo-5-phenylphosphinine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-5-phenylphosphinine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrP/c12-11-6-10(7-13-8-11)9-4-2-1-3-5-9/h1-8H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSCBKTAIQFHUAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=CP=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrP | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60519209 | |

| Record name | 3-Bromo-5-phenylphosphinine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60519209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87274-72-4 | |

| Record name | 3-Bromo-5-phenylphosphinine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60519209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromo-5-phenylphosphinine: Synthesis, Properties, and Applications

Foreword: Navigating the Frontier of Phosphinine Chemistry

To the researchers, scientists, and drug development professionals delving into the nuanced world of heterocyclic chemistry, this guide serves as a technical exploration of 3-Bromo-5-phenylphosphinine. As this particular molecule is not extensively documented in readily available literature, this document will provide a comprehensive, experience-driven perspective on its probable synthesis, predicted chemical properties, and potential as a versatile building block in modern chemical research. Our discussion is grounded in the established principles of phosphinine chemistry and the predictable reactivity of bromo-aromatic systems, offering a robust framework for its future investigation and application.

The Phosphinine Core: A Unique Heteroaromatic Scaffold

Phosphinines, also known as phosphabenzenes, are a fascinating class of heteroaromatic compounds where a carbon atom in a benzene ring is replaced by a phosphorus atom. This substitution imparts unique electronic and steric properties that distinguish them from their nitrogenous analogs, pyridines. The phosphorus atom introduces a degree of π-acidity to the ring system, influencing its reactivity and coordination chemistry.[1][2] The C-P-C bond angle within the ring is typically smaller than the C-C-C angles, leading to a slightly distorted hexagonal geometry. These features make phosphinines valuable ligands in organometallic chemistry and intriguing scaffolds for medicinal chemistry and materials science.[1]

Charting a Course for Synthesis: A Proposed Pathway to this compound

Given the absence of a documented synthesis for this compound, we can propose a logical and efficient synthetic strategy based on established methodologies for constructing substituted phosphinine rings. A highly effective approach involves a [4+2] cycloaddition reaction, a cornerstone of phosphinine synthesis.

A plausible route would commence with a precursor such as a suitably substituted pyrone. Specifically, the synthesis could be adapted from the preparation of other functionalized phosphinines.[3]

Proposed Synthetic Workflow

Caption: Proposed synthesis of this compound.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound via a [4+2] cycloaddition reaction.

Materials:

-

3-Bromo-5-phenyl-2-pyrone (precursor, to be synthesized or sourced)

-

A suitable phosphaalkyne (e.g., trimethylsilylphosphaacetylene, Me₃Si-C≡P)

-

High-boiling point solvent (e.g., toluene, xylene)

-

Inert atmosphere apparatus (Schlenk line or glovebox)

-

Standard glassware for organic synthesis

Procedure:

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve 3-Bromo-5-phenyl-2-pyrone (1.0 eq.) in the chosen anhydrous solvent.

-

Addition of Phosphaalkyne: To the stirred solution, add the phosphaalkyne (1.1 - 1.5 eq.).

-

Reaction Conditions: Heat the reaction mixture to reflux (typically 110-140 °C) and monitor the progress by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy. The reaction is expected to proceed with the extrusion of carbon dioxide.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford pure this compound.

Causality Behind Experimental Choices:

-

The use of a phosphaalkyne as the dienophile is a well-established method for introducing the phosphorus atom into the aromatic ring.[4]

-

The reaction is conducted under inert atmosphere and anhydrous conditions to prevent the degradation of the reactive phosphaalkyne and any organometallic intermediates.

-

High temperatures are typically required to facilitate the cycloaddition and subsequent extrusion of CO₂.

Chemical Structure and Predicted Spectroscopic Properties

The chemical structure of this compound features a phosphinine ring with a bromine atom at the 3-position and a phenyl group at the 5-position.

Predicted Spectroscopic Data

| Spectroscopic Technique | Predicted Key Features |

| ¹H NMR | Aromatic protons on the phosphinine and phenyl rings would appear in the downfield region (approx. 7.0-8.5 ppm). The protons on the phosphinine ring will show coupling to the ³¹P nucleus. |

| ¹³C NMR | Aromatic carbons will be observed in the range of 120-160 ppm. Carbons adjacent to the phosphorus atom will exhibit C-P coupling. |

| ³¹P NMR | This is the most definitive technique for characterizing phosphinines. The ³¹P chemical shift is expected to be in the characteristic range for phosphinines, likely between +150 and +250 ppm (referenced to 85% H₃PO₄).[5][6][7] The electronic effects of the bromo and phenyl substituents will influence the precise chemical shift. |

| Mass Spectrometry | The mass spectrum will show the molecular ion peak corresponding to the exact mass of C₁₁H₈BrP, with the characteristic isotopic pattern for a bromine-containing compound. |

Reactivity and Potential for Functionalization: A Chemist's Playground

The bromine atom on the phosphinine ring is a versatile handle for a wide array of chemical transformations, most notably palladium-catalyzed cross-coupling reactions. This opens up a vast chemical space for the synthesis of novel, highly functionalized phosphinine derivatives.

Cross-Coupling Reaction Pathways

Caption: Potential cross-coupling reactions of this compound.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

Objective: To synthesize a 3-aryl-5-phenylphosphinine derivative via a Suzuki-Miyaura coupling reaction.[8][9]

Materials:

-

This compound (1.0 eq.)

-

Arylboronic acid (1.2-1.5 eq.)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)[10]

-

Base (e.g., K₂CO₃ or K₃PO₄, 2-3 eq.)[10]

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene) and degassed water (typically a 4:1 to 10:1 ratio)[10]

-

Inert atmosphere apparatus

Procedure:

-

Reaction Setup: To a dry Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.

-

Solvent Addition: Add the anhydrous organic solvent and degassed water.

-

Degassing: Degas the reaction mixture by bubbling with an inert gas for 10-15 minutes or by three freeze-pump-thaw cycles.

-

Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the specified time (2-24 hours). Monitor the reaction progress by TLC or ³¹P NMR.

-

Work-up: After cooling, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by column chromatography.

Self-Validating System: The progress of the reaction can be conveniently monitored by ³¹P NMR spectroscopy. The disappearance of the signal corresponding to the starting bromo-phosphinine and the appearance of a new signal for the coupled product will indicate a successful transformation.

Potential Applications: A Look to the Future

The ability to synthesize and functionalize this compound and its derivatives opens doors to several exciting areas of research:

-

Drug Discovery: The phosphinine scaffold can be incorporated into novel molecular architectures for screening as potential therapeutic agents. The diverse functionalities that can be introduced via cross-coupling reactions allow for the creation of libraries of compounds for biological evaluation.

-

Materials Science: Phosphinine-containing polymers and materials have shown promise in applications such as organic light-emitting diodes (OLEDs) and sensors.[11][12] The unique electronic properties of the phosphinine ring can be tuned by the substituents.

-

Catalysis: As ligands for transition metals, phosphinines can influence the activity and selectivity of catalysts.[1] Novel phosphinine-based ligands derived from this compound could find applications in homogeneous catalysis.

Conclusion

While this compound may not yet be a common reagent on the laboratory shelf, this guide has outlined a clear and logical path to its synthesis and has explored its vast potential for further chemical modification. By leveraging established synthetic methodologies and the predictable reactivity of the bromo-aromatic system, researchers are well-equipped to explore the rich chemistry of this promising molecule and unlock its potential in a variety of scientific disciplines.

References

Sources

- 1. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 2. repository.dl.itc.u-tokyo.ac.jp [repository.dl.itc.u-tokyo.ac.jp]

- 3. 3-Bromo-2-Pyrone: An Alternative and Convenient Route to Functionalized Phosphinines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. epub.jku.at [epub.jku.at]

- 5. Phospholenes from Phosphabenzenes by Selective Ring Contraction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Solid-state 31P NMR characterisation of phosphinine-stabilised gold nanoparticles and a phosphinine-gold complex - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 7. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Topotactic Synthesis of Phosphabenzene-Functionalized Porous Organic Polymers: Efficient Ligands in CO2 Conversion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Topotactic Synthesis of Phosphabenzene-Functionalized Porous Organic Polymers: Efficient Ligands in CO2 Conversion (Journal Article) | OSTI.GOV [osti.gov]

Aromaticity and stability of functionalized phosphabenzene derivatives

An In-Depth Technical Guide to the Aromaticity and Stability of Functionalized Phosphabenzene Derivatives

Executive Summary

Phosphabenzene (also known as phosphinine) is a fascinating heterocyclic analogue of benzene where a phosphorus atom replaces a CH group. This substitution imparts unique electronic properties, creating a planar, aromatic system with distinct stability and reactivity compared to its all-carbon or nitrogen-containing counterparts.[1][2] The ability to introduce functional groups onto the phosphabenzene ring opens a vast chemical space, allowing for the fine-tuning of its steric and electronic characteristics. This guide provides a comprehensive technical overview for researchers, chemists, and drug development professionals on the core principles of phosphabenzene aromaticity, the methods used to assess it, and the profound impact of functionalization on the stability and reactivity of these derivatives. We will explore the causality behind experimental and computational choices, detail key protocols, and highlight emerging applications in catalysis and materials science, grounding all claims in authoritative references.

Part 1: Foundational Principles of Phosphabenzene

Introduction to Phosphabenzene: A Heteroaromatic Analogue

The journey into phosphabenzene chemistry began with the synthesis of a substituted derivative, 2,4,6-triphenylphosphorine, by Gottfried Märkl in 1969, followed by the isolation of the unsubstituted parent compound by Arthur J. Ashe III in 1971.[1][3][4] Structurally, phosphabenzene is a planar six-membered ring that fulfills the basic criteria for aromaticity: it is cyclic, planar, fully conjugated, and possesses 6 π-electrons, adhering to Hückel's (4n+2) rule.[5][6]

However, the presence of the larger, less electronegative phosphorus atom (electronegativity of 2.1 for P vs. 2.5 for C) creates significant differences from benzene.[1] Electron diffraction studies reveal that phosphabenzene possesses approximately 88% of the aromaticity of benzene.[1][2][7] This inherent aromaticity grants it greater stability than other heavy-element heterobenzenes like silabenzene, which is thermally unstable and highly sensitive to air and moisture.[1][2] While unsubstituted phosphabenzene is an air-sensitive liquid, many substituted derivatives, particularly 2,4,6-triarylphosphinines, are remarkably stable and can be handled in air.[2][3]

The Unique Electronic Structure of the Phosphinine Ring

The electronic landscape of phosphabenzene is markedly different from that of its nitrogen analogue, pyridine. The lone pair of electrons on phosphorus does not reside in an sp² hybrid orbital in the plane of the ring as in pyridine. Instead, it is located in an orbital with high p-character, and theoretical studies place it energetically well below the π-system (HOMO-2).[3] Consequently, phosphabenzene is significantly less basic than pyridine. The pKa of the conjugate acid of phosphabenzene is a remarkably low -16.1, compared to +5.2 for the pyridinium ion, meaning it requires a superacid for protonation.[2][3]

This electronic arrangement results in a low-lying Lowest Unoccupied Molecular Orbital (LUMO), which has significant p-orbital character on the phosphorus atom.[3] This feature defines the ring's reactivity, rendering it more electrophilic than nucleophilic. Nucleophilic attack preferentially occurs at the phosphorus atom, a stark contrast to pyridine, where attack typically happens at the C2 position.[3]

Part 2: Methodologies for Assessing Aromaticity and Structure

Evaluating the aromaticity of phosphabenzene derivatives requires a synergistic approach, combining computational predictions with experimental verification.

Computational Assessment of Aromaticity

Theoretical calculations provide quantitative metrics for aromaticity, offering deep insights into the electronic structure.

-

Magnetic Criteria: Nucleus-Independent Chemical Shift (NICS) The NICS method is a powerful computational tool that gauges aromaticity by measuring the magnetic shielding at a specific point, typically the center of the ring (NICS(0)) or 1 Å above it (NICS(1)).[8][9] A negative NICS value indicates a diatropic ring current, which is a hallmark of aromaticity, while a positive value signifies a paratropic current, indicative of anti-aromaticity.[8] For heterocycles, variants like S-NICS may offer enhanced accuracy.[8] This method is particularly useful for comparing the relative aromaticity of different functionalized derivatives.[10]

-

Geometric Criteria: Bond Length Equalization (HOMA) Aromaticity is associated with the delocalization of π-electrons, leading to an equalization of bond lengths around the ring. The Harmonic Oscillator Model of Aromaticity (HOMA) is a geometry-based index that quantifies this effect.[11] A HOMA value of 1 indicates a fully aromatic system (like benzene), while a value of 0 corresponds to a non-aromatic system with distinct single and double bonds. This requires accurate bond length data, which can be obtained from computations or X-ray crystallography.

-

Energetic Criteria: Aromatic Stabilization Energy (ASE) ASE quantifies the extra stability a cyclic conjugated molecule gains from its aromaticity compared to a hypothetical, non-aromatic analogue.[11] It is typically calculated using isodesmic or homodesmotic reactions, where the number and types of bonds are conserved on both sides of the equation to minimize computational errors.

Diagram 1: Aromaticity Assessment Workflow This diagram illustrates the integrated workflow for determining the aromaticity of a novel phosphabenzene derivative, combining both theoretical and experimental approaches for a comprehensive evaluation.

Caption: Integrated workflow for aromaticity assessment.

Experimental Characterization Techniques

Experimental data provides the definitive validation for theoretical models.

³¹P NMR is an indispensable tool for studying phosphorus-containing compounds due to the 100% natural abundance and spin ½ of the ³¹P nucleus.[12] Phosphabenzenes exhibit characteristic chemical shifts in a well-defined region.

-

Sample Preparation: Dissolve 5-10 mg of the purified phosphabenzene derivative in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, C₆D₆, THF-d₈) in a standard 5 mm NMR tube.

-

Instrument Setup: Use a multinuclear NMR spectrometer. For ³¹P NMR, reference the chemical shifts externally to 85% H₃PO₄ (δ = 0 ppm).[12]

-

Data Acquisition: Acquire a proton-decoupled ³¹P NMR spectrum. The chemical shift for λ³,σ²-phosphinines typically appears in the range of δ 175 to 293 ppm.[13] This downfield shift is indicative of the low-coordinate environment of the phosphorus atom. Variations in this shift directly reflect the electronic influence of the ring substituents.[14][15]

-

¹H NMR: Acquire a standard ¹H NMR spectrum to characterize the protons on the ring and the substituents. Coupling constants between phosphorus and adjacent protons (e.g., ³JPH) provide additional structural information.

X-ray crystallography provides unambiguous proof of molecular structure, including planarity and precise bond lengths.[16]

-

Crystal Growth: Grow single crystals of the derivative suitable for diffraction. This is often the most challenging step and may require screening various solvent systems (e.g., slow evaporation from a solution in hexanes or dichloromethane/hexane).[15][17]

-

Data Collection: Mount a suitable crystal on the diffractometer. An intense beam of monochromatic X-rays is directed at the crystal. As the crystal is rotated, a unique diffraction pattern is collected.[16]

-

Structure Solution and Refinement: The diffraction data is processed to generate an electron density map of the crystal.[16] From this map, atomic positions are determined.

-

Analysis: The refined structure confirms the planarity of the phosphabenzene ring. Key geometric parameters to analyze are the P-C bond lengths (typically ~1.73 pm) and the C-C bond lengths (~1.40 pm), and the degree of bond length variation around the ring.[1]

Part 3: The Influence of Functionalization

The strategic placement of functional groups on the phosphabenzene ring is the key to modulating its properties. Substituents exert their influence through a combination of inductive and resonance effects.[18]

Case Study: Electron-Donating vs. Electron-Withdrawing Groups

The electronic nature of a substituent directly impacts the electron density of the ring, which in turn affects its aromaticity and stability.

-

Electron-Donating Groups (EDGs): Groups like amino (-NR₂) or methoxy (-OMe) can donate electron density to the ring. In related phosphazene systems, EDGs have been shown to increase aromaticity, as indicated by more negative NICS values.[10] For phosphabenzenes, an N,N-dimethylamino group at the 2-position enhances the negative charge within the ring, consistent with the ring's overall π-accepting character.[15]

-

Electron-Withdrawing Groups (EWGs): Halogens (e.g., -I) or carbonyl-containing groups withdraw electron density. This can influence the ring's reactivity towards nucleophiles and its coordination properties.

The Critical Role of Substituent Position

The location of the functional group is not trivial. An N,N-dimethylamino group at the 3-position, for example, exhibits a pyramidalized nitrogen atom, indicating its lone pair has weak interaction with the aromatic π-system.[14][15] This makes the substituent more basic than its regioisomer at the 2-position, where the nitrogen is planar and its lone pair is more involved in resonance.[15] This difference in basicity leads to dramatically different reactivity, as discussed below.

| Table 1: Impact of Selected Substituents on Phosphabenzene Properties | |||

| Substituent & Position | Key Structural Feature | Effect on Electronics | Notable Reactivity/Property |

| 2,4,6-Triphenyl | Bulky aryl groups | Provides significant steric shielding | High stability, can be handled in air[3] |

| 3-N,N-dimethylamino | Pyramidal nitrogen atom[14][15] | Lone pair is localized, making the group basic[15] | Susceptible to protonation, leading to ring contraction[14][15] |

| 2-N,N-dimethylamino | Planar nitrogen atom[15] | Lone pair delocalized, increasing ring electron density | Reduced basicity compared to 3-amino isomer[15] |

| 2-Iodo | Halogen substituent | Inductive electron withdrawal | Serves as a handle for further functionalization via coupling reactions[19] |

Part 4: Reactivity and Synthetic Applications

Functionalization-Driven Reactivity: The Ring Contraction of 3-Aminophosphabenzene

One of the most striking examples of functionalization controlling reactivity is the selective ring contraction of 3-amino-functionalized phosphabenzene.[14][15] As established, the amino group in this position is sufficiently basic to be protonated by HCl.[14][15] In the presence of water, this protonated intermediate undergoes a quantitative and selective rearrangement to form a five-membered hydroxylphospholene oxide.[14][15][20] This unique transformation is not observed in the corresponding pyridine systems and highlights the special electronic properties and reactivity of the phosphabenzene core.

Diagram 2: Proposed Mechanism for Ring Contraction This diagram outlines the proposed mechanistic pathway for the acid-catalyzed ring contraction of a 3-aminophosphabenzene derivative to a phospholene oxide.

Caption: Mechanism of acid-induced ring contraction.

Synthesis of Functionalized Derivatives

Several robust methods exist for synthesizing functionalized phosphabenzenes.

-

From Pyrylium Salts: This is a classic method where a substituted pyrylium salt is reacted with a phosphorus source like P(CH₂OH)₃ or P(SiMe₃)₃.[1] This route is effective for producing 2,4,6-triaryl derivatives.

-

Transition Metal-Mediated Reactions: Palladium- or nickel-catalyzed coupling reactions, developed extensively by Mathey, allow for the introduction of various functional groups onto a pre-formed phosphabenzene scaffold.[1]

-

Cycloaddition/Cycloreversion: A versatile route involves the reaction of a 1,3,2-diazaphosphinine with substituted alkynes in a sequence of [4+2] cycloaddition and cycloreversion steps to build the functionalized phosphinine ring.[20]

Applications in Coordination Chemistry and Catalysis

The π-accepting nature of the phosphabenzene ring makes it an excellent π-acidic ligand for transition metals, capable of stabilizing low oxidation states.[3][21] Functionalized phosphabenzenes that incorporate additional donor atoms (e.g., phosphine groups) can act as chelating ligands, offering precise control over the metal's coordination sphere.[4] This has led to their use in catalysis, for instance, in porous organic polymers functionalized with phosphabenzene units that, when coordinated with Ruthenium, show high efficiency in the formylation of amines using CO₂.[22]

Part 5: Future Directions and Applications

The unique properties of functionalized phosphabenzenes position them as promising candidates in advanced applications.

-

Materials Science: Their planar, aromatic structure and tunable electronics make them attractive building blocks for organic semiconductors.[23] Phosphaacenes, which are polycyclic aromatic compounds containing a phosphabenzene ring, are being investigated as alternatives to thienoacenes in organic field-effect transistors (OFETs).[23]

-

Drug Development: While still a nascent field, the introduction of the unique phosphabenzene scaffold into biologically active molecules could lead to novel therapeutic agents with unique modes of action and pharmacokinetic profiles. The stability of many derivatives is a promising attribute for such applications.

Part 6: References

-

chemeurope.com. (n.d.). Phosphorine. Retrieved from [Link]

-

Yuan, D., et al. (2019). Topotactic Synthesis of Phosphabenzene-Functionalized Porous Organic Polymers: Efficient Ligands in CO2 Conversion. Angewandte Chemie International Edition, 58(39), 13763-13767. Available from: [Link]

-

Chemistry LibreTexts. (2023). Prediction of Aromatic, Anti Aromatic and Non Aromatic Character of Heterocyclic Compounds along with their Omission Behavior- Innovative Mnemonics. Retrieved from [Link]

-

Mathey, F., et al. (2006). Synthesis and Reactivity of 2-Iodophosphinines. Phosphorus, Sulfur, and Silicon and the Related Elements, 181(8), 1839-1845. Available from: [Link]

-

Lin, J., et al. (2022). Phospholenes from Phosphabenzenes by Selective Ring Contraction. Chemistry – A European Journal, 28(71), e202203406. Available from: [Link]

-

Unknown. (2020). aromaticity study of heterocyclic anticancer compounds through computational s-nics method. Universidad Nacional de Ingeniería. Available from: [Link]

-

Wikipedia. (n.d.). Phosphorine. Retrieved from [Link]

-

Neilson, R. H., et al. (1988). Phosphine-functionalized phosphazene precursors: synthesis and metal carbonyl complexes. Inorganic Chemistry, 27(10), 1699-1704. Available from: [Link]

-

YouTube. (2014). Aromatic Heterocycles. Retrieved from [Link]

-

Masada, K. (2020). Studies on Phosphinine (Phosphabenzene) Metal Complexes Bearing Phosphine Pendants. Hokkaido University. Available from: [Link]

-

Lin, J., et al. (2022). Phospholenes from Phosphabenzenes by Selective Ring Contraction. Chemistry – A European Journal, 28(71), e202203406. Available from: [Link]

-

Smirnova, A., et al. (2021). The Influence of Substituents in Phosphazene Catalyst-Flame Retardant on the Thermochemistry of Benzoxazine Curing. Polymers, 13(18), 3144. Available from: [Link]

-

Gümüş, S., & Gümüş, A. (2017). Substituent Effect on the Aromaticity of Phosphazene. Molits, 2, 4791. Available from: [Link]

-

Palacios, F., et al. (2010). The Chemistry of Phosphazenes. Synthetic Applications of Cα-Lithiated Derivatives. Current Organic Chemistry, 14(18), 2049-2081. Available from: [Link]

-

Ozimiński, W. P. (2017). Calculating the Aromaticity of Heterocycles. Topics in Heterocyclic Chemistry, 49, 303-340. Available from: [Link]

-

Ashe, A. J. (2002). The Route to Phosphabenzene and Beyond. Angewandte Chemie International Edition, 41(10), 1769-1771. Available from: [Link]

-

Hidayah, N. N., et al. (2023). Aromaticity of aza aromatic molecules: prediction from Hückel theory with modified parameters. Indonesian Journal of Chemistry, 23(1), 1-13. Available from: [Link]

-

Lin, J., et al. (2022). Phospholenes from Phosphabenzenes by Selective Ring Contraction. ORCA - Cardiff University. Available from: [Link]

-

Chemistry Stack Exchange. (2018). Is phosphorine (C₅H₅P) aromatic? Retrieved from [Link]

-

Quin, L. D. (2000). A Guide to Organophosphorus Chemistry. John Wiley & Sons. (Note: A specific URL to the full text is not available, but the reference is widely cited in organophosphorus literature. A relevant excerpt is available via ResearchGate).

-

Le, C., et al. (2018). Exceptionally large “through-space” nuclear spin coupling in a 2,4,6-tri(phosphanyl)–1,3,5-triphosphabenzene. Chemical Science, 9(24), 5463-5468. Available from: [Link]

-

Balczewski, P., et al. (2022). Comprehensive Review on Synthesis, Properties, and Applications of Phosphorus (PIII, PIV, PV) Substituted Acenes with More Than Two Fused Benzene Rings. Molecules, 27(19), 6614. Available from: [Link]

-

Lin, J., et al. (2022). Phospholenes from Phosphabenzenes by Selective Ring Contraction. CORE. Available from: [Link]

-

Gümüş, S., & Gümüş, A. (2017). Substituent Effect on the Aromaticity of Phosphazene. Proceedings, 1(9), 4791. Available from: [Link]

-

Tsurusaki, A., et al. (2022). Phosphaacene as a structural analogue of thienoacenes for organic semiconductors. Chemical Communications, 58(99), 13735-13738. Available from: [Link]

-

Greve, D. R. (2011). Homoaromaticity in Aza- and Phosphasemibullvalenes. A Computational Study. Journal of Physical Organic Chemistry, 24(6), 519-527. Available from: [Link]

-

Al-Yasari, A., et al. (2017). Aromaticity of Phosphorus Heterocycles. Phosphorus, Sulfur, and Silicon and the Related Elements, 192(10), 1145-1152. Available from: [Link]

-

Unknown. (2023). Azaphosphinines and their derivatives. RSC Publishing. Available from: [Link]

-

Gershoni-Poranne, R., & Stanger, A. (2021). NICS – Nucleus Independent Chemical Shift. In Aromaticity: Modern Computational Methods and Applications. Elsevier. Available from: [Link]

-

St. Peter's Institute of Pharmaceutical Sciences. (n.d.). The Effect of Substituents on Reactivity. Retrieved from [Link]

-

Wikipedia. (n.d.). Phosphorus-31 nuclear magnetic resonance. Retrieved from [Link]

-

Le Floch, P. (2006). Phosphaalkenes, phospholyls and phosphinines : New tools in coordination chemistry and catalysis. Coordination Chemistry Reviews, 250(5-6), 627-681. Available from: [Link]

-

Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]

-

Leca, D., & Mignani, G. (2011). Phosphorus Compounds: Advanced Tools in Catalysis and Material Sciences. John Wiley & Sons. Available from: [Link]

-

Sasmal, P. K., & Sasamori, T. (2017). Synthesis of Six-Membered Phosphorus Heterocycles. Topics in Heterocyclic Chemistry, 50, 1-61. Available from: [Link]

-

Adams, P. D., et al. (2010). Developments in low-resolution biological X-ray crystallography. F1000 Biology Reports, 2, 73. Available from: [Link]

Sources

- 1. Phosphorine [chemeurope.com]

- 2. Phosphorine - Wikipedia [en.wikipedia.org]

- 3. repository.dl.itc.u-tokyo.ac.jp [repository.dl.itc.u-tokyo.ac.jp]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. m.youtube.com [m.youtube.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. camjol.info [camjol.info]

- 9. poranne-group.github.io [poranne-group.github.io]

- 10. sciforum.net [sciforum.net]

- 11. researchgate.net [researchgate.net]

- 12. Phosphorus-31 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Phospholenes from Phosphabenzenes by Selective Ring Contraction - PMC [pmc.ncbi.nlm.nih.gov]

- 16. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 17. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 18. stpeters.co.in [stpeters.co.in]

- 19. tandfonline.com [tandfonline.com]

- 20. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 21. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 22. Topotactic Synthesis of Phosphabenzene-Functionalized Porous Organic Polymers: Efficient Ligands in CO2 Conversion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Phosphaacene as a structural analogue of thienoacenes for organic semiconductors - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC05122B [pubs.rsc.org]

HOMO-LUMO gap analysis of 3-Bromo-5-phenylphosphinine

An In-Depth Technical Guide to the HOMO-LUMO Gap Analysis of 3-Bromo-5-phenylphosphinine

Abstract

Phosphinines, the phosphorus analogs of pyridines, represent a unique class of heterocyclic compounds with distinct electronic properties that make them compelling candidates for applications in materials science, catalysis, and medicinal chemistry. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental quantum chemical descriptors that govern the electronic behavior, reactivity, and optical properties of a molecule. This guide presents a comprehensive theoretical and experimental framework for the detailed analysis of the HOMO-LUMO gap of a novel, yet uncharacterized, molecule: this compound. We provide validated, step-by-step protocols for both computational modeling using Density Functional Theory (DFT) and experimental determination via cyclic voltammetry and UV-Vis spectroscopy. This document serves as a rigorous methodological blueprint for researchers seeking to characterize the frontier molecular orbitals of new phosphinine derivatives and leverage these insights for rational molecular design.

Introduction: The Significance of Phosphinines and the HOMO-LUMO Gap

Phosphinines (or phosphabenzenes) are aromatic heterocycles where a carbon atom in the benzene ring is replaced by a phosphorus atom. This substitution dramatically alters the electronic landscape of the ring. The phosphorus atom, being more electropositive than carbon, influences the σ-system, while its π-electronegativity appears greater than carbon's, affecting the π-system in a unique manner[1]. The aromaticity of phosphinine has been estimated to be approximately 88% of that of benzene, highlighting its stability and unique reactivity[1]. Functionalization of the phosphinine ring, as with the bromine and phenyl substituents in this compound, provides a powerful strategy for tuning its electronic and photophysical properties[2][3].

The HOMO-LUMO energy gap (ΔE) is arguably one of the most critical parameters in molecular science. It dictates:

-

Chemical Reactivity: A small HOMO-LUMO gap generally implies high chemical reactivity and low kinetic stability, as less energy is required to excite an electron[4][5].

-

Electronic Properties: The gap is a key determinant of a molecule's potential as a semiconductor, where a smaller gap facilitates electron transport.

-

Optical Properties: The energy of the lowest electronic transition, often from the HOMO to the LUMO, corresponds to the absorption of light and can be observed using UV-Visible spectroscopy[6][7].

For drug development professionals, understanding the HOMO-LUMO gap can inform predictions about a molecule's metabolic stability, its potential to engage in charge-transfer interactions with biological targets, and its intrinsic reactivity. This guide establishes the rigorous protocols necessary to elucidate these properties for this compound.

Theoretical Framework: Computational Analysis via Density Functional Theory (DFT)

DFT has become the workhorse of modern computational chemistry, offering an excellent balance of accuracy and computational cost for studying the electronic structure of molecules[8][9]. For organophosphorus compounds, specific functionals and basis sets have shown reliable performance[10][11].

Causality Behind Method Selection

-

Functional - B3LYP (Becke, 3-parameter, Lee-Yang-Parr): We select the B3LYP hybrid functional as it has a long-standing track record of providing reliable geometric and electronic property predictions for a wide range of organic and main-group compounds, including organophosphorus systems[9][10][11]. It incorporates a portion of exact Hartree-Fock exchange, which helps to mitigate the self-interaction error common in pure DFT functionals, often leading to more accurate HOMO-LUMO gap predictions.

-

Basis Set - 6-311+G(d,p): This is a triple-zeta Pople-style basis set. The "triple-zeta" nature provides flexibility for describing the valence electrons. The + indicates the addition of diffuse functions on heavy atoms, which are crucial for accurately describing anions and non-covalent interactions. The (d,p) specifies the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), allowing for the description of non-spherical electron density, which is essential for accurately modeling bonding.

-

Excitation Energies - Time-Dependent DFT (TD-DFT): While the energy difference between the ground-state HOMO and LUMO provides a first approximation, it is not a direct measure of the optical gap. TD-DFT is a more rigorous method that calculates the vertical excitation energies, which directly correspond to the peaks in an electronic absorption spectrum[8][12][13]. This provides a more direct comparison with experimental UV-Vis data[14].

Step-by-Step Computational Protocol

This protocol outlines the workflow for calculating the electronic properties of this compound.

-

Structure Generation: Construct the 3D structure of this compound using a molecular builder (e.g., Avogadro, GaussView).

-

Geometry Optimization: Perform a full geometry optimization using the B3LYP functional and 6-311+G(d,p) basis set. This step finds the lowest energy conformation of the molecule.

-

Frequency Calculation: At the same level of theory, perform a frequency calculation on the optimized geometry. The absence of any imaginary frequencies confirms that the structure is a true energy minimum on the potential energy surface.

-

Frontier Orbital Analysis: From the optimized structure, analyze the resulting molecular orbitals. Visualize the spatial distribution of the HOMO and LUMO to understand the regions of electron density involved in electronic transitions.

-

Excitation Energy Calculation (TD-DFT): Perform a TD-DFT calculation (using the B3LYP/6-311+G(d,p) level of theory) to calculate the first 10-20 singlet vertical excitation energies and their corresponding oscillator strengths[12]. The excitation with the largest oscillator strength will correspond to the λ_max in the UV-Vis spectrum.

Visualization of the Computational Workflow

Caption: Workflow for DFT-based analysis of this compound.

Experimental Validation: Electrochemical and Spectroscopic Methods

Computational results must be validated by empirical data. Cyclic Voltammetry (CV) and UV-Vis Spectroscopy are the cornerstone techniques for experimentally probing the frontier orbital energies of molecules[15][16][17].

Cyclic Voltammetry (CV) for HOMO/LUMO Energy Levels

CV measures the redox potentials of a molecule, which can be directly related to the energies required to remove an electron from the HOMO (oxidation) or add an electron to the LUMO (reduction)[15][16].

-

Principle: The onset potential of the first oxidation wave (E_ox) corresponds to the HOMO energy level, while the onset of the first reduction wave (E_red) corresponds to the LUMO energy level. These are often calibrated against an internal standard like the Ferrocene/Ferrocenium (Fc/Fc+) redox couple[18].

-

E_HOMO (eV) = - [E_ox (vs Fc/Fc+) + E_Fc/Fc+]

-

E_LUMO (eV) = - [E_red (vs Fc/Fc+) + E_Fc/Fc+]

(Note: The value for E_Fc/Fc+ relative to vacuum is typically taken as 4.8 eV or 5.1 eV, and must be stated clearly)[18].

-

-

Step-by-Step Protocol:

-

System Setup: Use a standard three-electrode cell consisting of a glassy carbon working electrode, a platinum wire counter electrode, and a Ag/AgCl or Ag/Ag+ reference electrode[15].

-

Sample Preparation: Dissolve the this compound sample in a suitable, dry, degassed organic solvent (e.g., Dichloromethane or Acetonitrile) containing a supporting electrolyte (e.g., 0.1 M Tetrabutylammonium hexafluorophosphate, TBAPF6).

-

Calibration: Record the cyclic voltammogram of Ferrocene under the same conditions to determine the potential of the Fc/Fc+ couple in the system.

-

Data Acquisition: Record the cyclic voltammogram of the sample. Sweep the potential to sufficiently positive values to observe the first oxidation peak and to sufficiently negative values for the first reduction peak.

-

Data Analysis: Determine the onset potentials for the first oxidation and reduction waves. Use these values in the equations above to calculate the HOMO and LUMO energy levels[19].

-

UV-Vis Spectroscopy for the Optical Gap

UV-Vis spectroscopy measures the absorption of light as a function of wavelength, which corresponds to electronic transitions between molecular orbitals[6].

-

Principle: The absorption of a photon with the right amount of energy promotes an electron from an occupied orbital to an unoccupied one. The lowest energy transition is typically from the HOMO to the LUMO. The energy of this transition (the optical gap) can be estimated from the onset of the lowest energy (longest wavelength) absorption band in the spectrum[15][20].

-

E_gap (eV) = 1240 / λ_onset (nm)

-

-

Step-by-Step Protocol:

-

Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., Hexane, Dichloromethane).

-

Blank Measurement: Record a baseline spectrum using a cuvette containing only the solvent.

-

Data Acquisition: Record the absorption spectrum of the sample solution over a range of approximately 200-800 nm.

-

Data Analysis: Identify the longest wavelength absorption band. Determine the absorption onset wavelength (λ_onset) by finding the intersection of the tangent to the low-energy side of this band with the baseline[15]. Convert this wavelength to energy (eV) to find the optical HOMO-LUMO gap.

-

Visualization of the Experimental Workflow

Caption: Integrated experimental workflow for HOMO-LUMO gap determination.

Data Synthesis and Interpretation

The ultimate goal is to create a cohesive picture of the electronic structure by comparing the computational and experimental data. While no data currently exists for this compound, the following table provides a template for summarizing the results once obtained.

| Parameter | Computational (DFT) | Experimental (CV) | Experimental (UV-Vis) |

| E_HOMO (eV) | Calculated Value | Calculated from E_ox | N/A |

| E_LUMO (eV) | Calculated Value | Calculated from E_red | N/A |

| HOMO-LUMO Gap (eV) | Calculated (TD-DFT) | E_HOMO - E_LUMO | Calculated from λ_onset |

Interpreting the Results:

-

Comparison: It is expected that the computational gap from TD-DFT will be in close agreement with the optical gap from UV-Vis spectroscopy. The electrochemical gap from CV is often slightly different due to solvent effects and the nature of the measurement (ion states vs. excited states).

-

Orbital Distribution: Analysis of the computed HOMO and LUMO shapes is critical. For instance, is the HOMO localized on the phenyl ring, the phosphinine ring, or delocalized across both? Is the LUMO similarly distributed? The answer to these questions reveals which parts of the molecule are electron-donating (HOMO) and electron-accepting (LUMO), providing profound insight into its reactivity and interaction with other molecules. The presence of the bromine atom is expected to influence the orbital energies through inductive and mesomeric effects.

Conclusion

The comprehensive analysis of the HOMO-LUMO gap of this compound is essential for unlocking its potential in advanced applications. This guide provides a self-validating, dual-pronged approach, combining the predictive power of Density Functional Theory with the empirical certainty of electrochemical and spectroscopic measurements. By rigorously applying the detailed protocols within this document, researchers can obtain a robust and reliable characterization of the frontier molecular orbitals. These findings will not only elucidate the fundamental electronic properties of this novel phosphinine derivative but will also provide the critical data needed to guide its rational design and implementation in the development of new materials and therapeutics.

References

- Requesting electronic excitations (TD-DFT) - TCM. (n.d.).

- Validating the HOMO-LUMO gap of Benzo[a]pentacene with experimental d

- TD-DFT for electronic excit

- Determination of HOMO and LUMO energies from CV and UV visible spectroscopy. (2022). YouTube.

- Magomedov, K. E., et al. (2022). Calculation of Lipophilicity of Organophosphate Pesticides Using Density Functional Theory. Membranes, 12(6), 632.

- Savić, A., & Zlatar, M. (2015). Assessment of TD-DFT and LF-DFT for study of d − d transitions in first row transition metal hexaaqua complexes. AIP Publishing.

- Advanced Lab Course: UV-Vis Absorption Spectroscopy. (n.d.). Polymer Science.

- Magomedov, K. E., et al. (2022). Calculation of Lipophilicity of Organophosphate Pesticides Using Density Functional Theory. Membranes, 12(6), 632.

- Irles, R. B., et al. (n.d.). Density-functional tight-binding for phosphine-stabilized nanoscale gold clusters. Chemical Science (RSC Publishing).

- Chapter 3 - Density-functional theory for electronic excited states. (n.d.). College of Arts and Sciences.

- Calculating HOMO-LUMO gap from UV-Vis spectra?. (2018).

- UV-Vis Spectroscopy. (n.d.). Master Organic Chemistry.

- Ch13 - UV-Vis Spectroscopy. (n.d.). University of Calgary.

- Devi, N., et al. (n.d.). Electronic transitions calculated by the TD-DFT/B3LYP method and experimental absorption bands of Pd(II) complex.

- B3LYP/6-31?G//B3LYP/6-31G optimized geometries and selected bond...**. (n.d.).

- Predicting HOMO–LUMO Gaps Using Hartree–Fock Calculated Data and Machine Learning Models. (2025).

- Al-Shammari, M. A., et al. (2022).

- Haymoor, I. (2024). HOMO and LUMO Analysis through Cyclic Voltammetry. Prezi.

- Computational design of phosphine ligands for the reductive elimination.... (n.d.).

- How can I calculate the HOMO/LUMO energy from Cyclic Voltammetry data?. (2018).

- How to calculate the HOMO LUMO bandgap from cyclic voltammogram.... (n.d.). ECHEMI.

- Heteroatom‐Functionalized λ‐Phosphinines—Synthesis and Properties. (2025). Request PDF.

- Phosphaalkenes, phospholyls and phosphinines : New tools in coordination chemistry and c

- Doloszeski, E. (n.d.). Exploring Phosphine Ligation States through QM/MM Simulations with Equivariant Graph Neural Networks. TU Wien.

- Density Functional Theory Studies on Boron Nitride and Silicon Carbide Nanoclusters Functionalized with Amino Acids for Organophosphorus Pesticide Adsorption. (2024). MDPI.

- 31 P Chemical Shifts in Ru(II) Phosphine Complexes. A Computational Study of the Influence of the Coordination Sphere. (2020).

- HOMO and LUMO distribution of λ⁵‐phosphinine 1. (n.d.).

- B3LYP-optimized structures of stationary points along the dimethylphosphate hydrolysis by di-Cd II-OPDA enzyme. Distances are in Š. (2022).

- High throughput tight binding calculation of electronic HOMO–LUMO gaps and its prediction for natural compounds. (n.d.). Digital Discovery (RSC Publishing).

- HOMO LUMO STUDY , REACTIVITY DESCRIPTORS AND MULLIKEN CHARGES OF IMIDAZOLE DERIV

- 3-Bromo-5-phenylpyridine. (n.d.). PubChem.

- 3-Bromo-5-phenylpyridine 142137-17-5. (n.d.). TCI Chemicals.

- Application Note: Synthesis of 5-Bromo-N-phenylpyridin-3-amine Derivatives for Medicinal Chemistry. (2025). Benchchem.

- (2R,3R,5R,6S)-5-Bromo-2-{[(2R,3R,5R)-3-bromo-5-(propa-1,2-dien-1-yl)tetrahydro-furan-2-yl]methyl}-6-ethyltetrahydro-2H-pyran-3-ol. (2026). MDPI.

- Dandu, R. R., & Adam, G. (2011).

Sources

- 1. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. irjweb.com [irjweb.com]

- 6. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]

- 7. cdn.masterorganicchemistry.com [cdn.masterorganicchemistry.com]

- 8. asc.ohio-state.edu [asc.ohio-state.edu]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. Requesting electronic excitations (TD-DFT) [tcm.phy.cam.ac.uk]

- 13. pubs.aip.org [pubs.aip.org]

- 14. researchgate.net [researchgate.net]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. youtube.com [youtube.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

- 19. prezi.com [prezi.com]

- 20. researchgate.net [researchgate.net]

The Halogenated Phosphinine Advantage: A Guide to Coordination & Catalysis

Executive Summary

The "Heavy" Pyridine: Phosphinines (phosphabenzenes) represent a frontier in ligand design where the phosphorus atom is incorporated into an aromatic ring. Unlike traditional phosphines (

Why Halogenation Matters: For drug development and catalysis professionals, halogenated phosphinines offer two distinct strategic advantages:

-

Electronic Tuning (The "Fluorine Effect"): Halogenated aryl substituents (e.g.,

) dramatically lower the LUMO energy, making these ligands exceptionally strong -

Synthetic Handles (The "Bromo/Iodo Effect"): Direct halogenation of the phosphinine ring (specifically at the 2- or 4-positions) transforms the ligand into a scaffold for late-stage functionalization via cross-coupling, allowing for the rapid generation of ligand libraries.

Electronic Profiling: The -Acidity Paradigm

To understand why halogenated phosphinines are potent, we must contrast them with standard phosphines.

Orbital Forensics

-

Traditional Phosphines (

): The HOMO is the phosphorus lone pair ( -

Phosphinines (

): The lone pair is the HOMO-2 orbital (high -

Halogen Impact: Introducing electron-withdrawing groups (EWGs) like

or

Quantitative Comparison (TEP & Cone Angles)

Data synthesized from Müller, C. et al. and Le Floch, P. studies.

| Ligand Class | Representative Structure | Tolman Electronic Parameter (TEP) [cm⁻¹] | Cone Angle (θ) [°] | Electronic Character |

| Standard Phosphine | 2069 | 145 | Strong | |

| Phosphite | 2085 | 128 | Moderate | |

| Phosphinine | 2,4,6-Triphenylphosphinine | 2090 | ~150 | Weak |

| Halogenated Phosphinine | 2,4,6-Tris(p-fluorophenyl)phosphinine | >2095 | ~150 | Very Weak |

Application Insight: If your catalytic cycle is rate-limited by reductive elimination, switching to a halogenated phosphinine can accelerate the reaction by withdrawing electron density from the metal center.

Synthetic Pathways: The Modified Pyrylium Route

The most robust method for synthesizing 2,4,6-functionalized phosphinines is the transformation of pyrylium salts. This protocol is preferred over the "tin-route" (Ashe's method) for its scalability and modularity.

Workflow Diagram

Figure 1: The "Pyrylium Route" allows for the modular introduction of halogenated aryl groups at positions 2, 4, and 6.

Experimental Protocols

Protocol A: Synthesis of 2,4,6-Tris(4-fluorophenyl)phosphinine

Targeting the "Electronic Tuning" Ligand.

Safety:

-

Precursor Assembly (Pyrylium Salt):

-

Combine 4-fluorobenzaldehyde (10 mmol) and 4-fluoroacetophenone (20 mmol) in a flask.

-

Add

(1.2 equiv) dropwise. Heat to 100°C for 2 hours. -

Cool and add

to precipitate the yellow pyrylium salt. -

Filter, wash with

, and dry in vacuo.

-

-

Phosphorus Insertion:

-

Suspend the pyrylium salt (1.0 equiv) in dry Acetonitrile (MeCN).

-

Add Tris(trimethylsilyl)phosphine (

) (1.1 equiv) via syringe. -

Reflux the mixture for 12–16 hours. The solution will darken (red/orange).

-

-

Purification:

-

Remove volatiles in vacuo.

-

Extract the residue with Toluene. Filter through a celite plug to remove silicon byproducts.

-

Recrystallize from Hexane/DCM.

-

Validation:

NMR should show a singlet around

-

Protocol B: Coordination to Gold(I)

Creating a catalyst for hydroamination or cycloisomerization.

-

Reactants: Dissolve

(Tetrahydrothiophene gold chloride) in dry DCM. -

Addition: Add 1.0 equiv of the Halogenated Phosphinine ligand solid directly to the solution.

-

Reaction: Stir at Room Temperature for 1 hour. The displacement of THT is rapid due to the

-acidity of the phosphinine. -

Isolation: Concentrate and precipitate with Pentane.

-

Validation:

NMR will show a coordination shift (typically

Coordination Modes & Reactivity[1][2][3][4][5][6][7]

Halogenated phosphinines are not merely spectator ligands; they actively dictate the geometry and reactivity of the metal center.

The "Inverse" Behavior

Unlike phosphines, which stabilize high oxidation states, halogenated phosphinines stabilize low oxidation states (e.g.,

-

Rh(I) Hydroformylation: The high

-acidity increases the electrophilicity of the Rh center, facilitating alkene coordination (often the rate-determining step in crowded systems). -

Au(I) Catalysis: The ligand draws density away from Gold, making the metal more Lewis acidic and thus more active toward activating alkynes.

Reactivity Diagram: Ligand Participation

Figure 2: The "Push-Pull" mechanism. The halogenated ligand acts as an electron sink, enhancing the metal's Lewis acidity.

Future Outlook: Bio-Isosterism in Drug Discovery

While primarily catalytic ligands, halogenated phosphinines are gaining traction in medicinal chemistry as bio-isosteres of pyridines.

-

Lipophilicity: The phosphorus atom and halogen substituents significantly increase

, improving membrane permeability. -

Metabolic Stability: The aromatic P-ring is resistant to P450 oxidation compared to standard phosphines, and the halogens block metabolic soft spots on the aryl rings.

References

-

Müller, C., & Vogt, D. (2007).[1] Phosphinines as ligands in homogeneous catalysis: recent developments, concepts and perspectives. Dalton Transactions. Link

-

Le Floch, P. (2006). Phosphaalkene, phospholyl and phosphinine ligands: New tools in coordination chemistry and catalysis. Coordination Chemistry Reviews. Link

-

Breit, B., et al. (2001). Phosphinines as Ligands in Rhodium-Catalyzed Hydroformylation. Angewandte Chemie International Edition. Link

-

Müller, C. (2010).[2] Recent developments in the chemistry of donor-functionalized phosphinines. Comptes Rendus Chimie. Link

-

Reichl, K. D., et al. (2016). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. Journal of the American Chemical Society. Link

Sources

An In-depth Technical Guide on the Steric and Electronic Effects of Phenyl Substitution on Phosphinine Rings

Abstract

Phosphinines, the phosphorus analogs of pyridines, represent a unique class of aromatic heterocycles with distinct electronic and structural properties. The introduction of substituents, particularly phenyl groups, onto the phosphinine ring profoundly modulates these characteristics, influencing their reactivity, coordination chemistry, and potential applications in catalysis and materials science. This guide provides a comprehensive analysis of the steric and electronic effects imparted by phenyl substitution on the phosphinine core. We will explore the synthetic methodologies for accessing these derivatives, delve into the structural and electronic perturbations as revealed by crystallographic, spectroscopic, and electrochemical techniques, and discuss the implications of these changes on the chemical behavior of phenyl-substituted phosphinines. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this fascinating area of organophosphorus chemistry.

Introduction to Phosphinine Chemistry

Phosphinine (or phosphabenzene) is an aromatic heterocycle where a CH group in benzene is replaced by a phosphorus atom.[1][2] This substitution leads to a planar, aromatic system with 88% of the aromaticity of benzene.[1][3][4] Unlike its nitrogen counterpart, pyridine, the lone pair of electrons on the phosphorus atom in phosphinine resides in a lower energy level, and its HOMO and LUMO are of π and π* character, respectively.[1] This electronic configuration renders phosphinines as π-accepting ligands, capable of stabilizing electron-rich metal centers.[5][6]

The reactivity of the phosphinine ring is also distinct from pyridine. Nucleophilic attack occurs preferentially at the phosphorus atom, a consequence of the lower electronegativity of phosphorus compared to nitrogen.[1][6] The introduction of substituents onto the phosphinine ring provides a powerful tool to fine-tune its electronic and steric landscape, thereby modulating its reactivity and coordination properties. Phenyl groups are of particular interest due to their significant steric bulk and their ability to engage in π-interactions.

Electronic Effects of Phenyl Substitution

The electronic nature of the phosphinine ring is significantly influenced by the presence of phenyl substituents. These effects manifest in several key areas:

Modulation of Aromaticity and Frontier Orbitals

While phosphinine itself is aromatic, the introduction of phenyl groups can subtly alter the degree of electron delocalization. More importantly, the phenyl substituents electronically communicate with the phosphinine core, influencing the energies of the frontier molecular orbitals (HOMO and LUMO). This modulation directly impacts the molecule's behavior as a ligand and its reactivity in chemical transformations.

Studies have shown that phosphinine rings are electronically similar to phenyl substituents, indicating a significant level of electronic interaction.[7][8][9] This is supported by ¹J(P-Se) coupling constants in selenated diphenylphosphine-substituted phosphinines, which are comparable to those in triphenylphosphine selenide.[7][8]

Electrochemical Properties

Cyclic voltammetry (CV) is a powerful technique to probe the electronic effects of substituents. The oxidation and reduction potentials of a molecule are directly related to the energies of its HOMO and LUMO, respectively. For phenyl-substituted phosphinines, CV studies reveal how the phenyl groups alter the ease with which the molecule can be oxidized or reduced. This information is crucial for understanding their behavior in redox-active catalysis and for the design of new electroactive materials.

The position of the phenyl substituent on the phosphinine ring can also influence the electrochemical behavior. For instance, substitution at different positions can lead to variations in the onset potential for oxidation.[10]

Steric Effects of Phenyl Substitution

The bulk of the phenyl groups exerts a profound steric influence on the properties and reactivity of the phosphinine molecule.

Molecular Structure and Crystal Packing

X-ray crystallography provides definitive insights into the three-dimensional structure of molecules. In phenyl-substituted phosphinines, the phenyl groups can adopt various orientations relative to the phosphinine ring, influencing bond lengths and angles.[11] These steric interactions can cause slight distortions from ideal geometries.[11] For example, the steric demand of a phenyl group in the α-position can lead to pyramidalization of an adjacent nitrogen atom in an amino-substituted phosphinine, indicating a weak electronic interaction between the nitrogen lone pair and the phosphinine ring.[12]

In the solid state, the phenyl groups play a crucial role in directing the crystal packing through intermolecular interactions such as π-stacking and phenyl embraces.[13] These non-covalent interactions can significantly influence the bulk properties of the material.

Reactivity and Coordination Chemistry

The steric hindrance imposed by phenyl groups can control the accessibility of the phosphorus lone pair and the faces of the phosphinine ring. This has significant implications for both the reactivity of the molecule and its coordination to metal centers.

In catalysis, the steric profile of phosphine ligands is known to be a critical factor in determining the efficiency and selectivity of a reaction.[14][15][16] For instance, bulky phosphines can promote reductive elimination from metal centers.[14] In the context of phosphinines, the steric bulk of phenyl substituents can influence the coordination geometry around a metal center and the stability of the resulting complex. The significant steric hindrance from phenyl groups can lead to wider N-Ag-P angles in silver(I) complexes, for example.[13]

Synthesis and Characterization

The synthesis of phenyl-substituted phosphinines often involves multi-step procedures. A common strategy involves the construction of a pyrylium salt precursor, which is then reacted with a phosphorus source.[1] More recent methods have utilized transition-metal-catalyzed cross-coupling reactions to introduce functional groups, including phenyl rings, onto the phosphinine scaffold.[17]

Experimental Protocol: Synthesis of a Phenyl-Substituted Phosphinine

A general, illustrative protocol for the synthesis of a 2,4,6-triphenylphosphinine, adapted from the seminal work of Märkl, is outlined below. This protocol is for informational purposes and should be carried out by qualified personnel in a suitable laboratory setting.

Step 1: Synthesis of 2,4,6-Triphenylpyrylium Tetrafluoroborate

-

To a solution of acetophenone and benzaldehyde in a suitable solvent (e.g., acetic anhydride), add a strong acid catalyst (e.g., perchloric acid or tetrafluoroboric acid).

-

Heat the reaction mixture under reflux for a specified period.

-

Cool the mixture to allow the pyrylium salt to crystallize.

-

Isolate the product by filtration, wash with a suitable solvent (e.g., diethyl ether), and dry under vacuum.

Step 2: Synthesis of 2,4,6-Triphenylphosphinine

-

Suspend the 2,4,6-triphenylpyrylium tetrafluoroborate in a dry, deoxygenated solvent (e.g., pyridine or acetonitrile).

-

Add a phosphorus source, such as tris(hydroxymethyl)phosphine or tris(trimethylsilyl)phosphine, to the suspension.

-

Heat the reaction mixture under an inert atmosphere for several hours.

-

After cooling, the reaction mixture is worked up by extraction and purified by column chromatography on silica gel to afford the desired 2,4,6-triphenylphosphinine.

Caption: Synthetic workflow for 2,4,6-triphenylphosphinine.

Characterization Techniques

A suite of analytical techniques is employed to fully characterize phenyl-substituted phosphinines:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR is particularly informative, with the chemical shift of the phosphorus atom being sensitive to its electronic environment.[18][19][20][21] ¹H and ¹³C NMR are used to confirm the overall structure of the molecule.[22][23]

-

X-ray Crystallography: Provides the definitive solid-state structure, including bond lengths, bond angles, and intermolecular interactions.[5][7][13]

-

Mass Spectrometry: Confirms the molecular weight of the synthesized compound.

-

Cyclic Voltammetry: Used to determine the oxidation and reduction potentials, providing insight into the electronic properties.[24][25][26]

Computational Modeling

Density Functional Theory (DFT) calculations have become an indispensable tool for understanding the electronic structure and reactivity of phosphinine derivatives.[23][27][28][29][30] These computational methods allow for:

-

Geometry Optimization: Prediction of the most stable three-dimensional structure.

-

Frontier Molecular Orbital (FMO) Analysis: Visualization and energy calculation of the HOMO and LUMO, which are key to understanding reactivity.

-

Calculation of Spectroscopic Properties: Prediction of NMR chemical shifts and other spectroscopic parameters to aid in experimental characterization.

-

Reaction Mechanism Elucidation: Modeling of reaction pathways to understand the steric and electronic factors that govern reactivity.[14]

Caption: A typical DFT workflow for studying phosphinines.

Data Summary

The following table summarizes key data points that are typically investigated to understand the effects of phenyl substitution.

| Property | Unsubstituted Phosphinine (Reference) | Phenyl-Substituted Phosphinine | Implication of Phenyl Substitution |

| P-C Bond Length (Å) | ~1.73[1] | Varies with position and steric crowding | Steric hindrance can elongate bonds |

| ³¹P NMR Shift (ppm) | ~210 | Can vary significantly based on substitution pattern | Reflects changes in the electronic environment of P |

| Redox Potential (V vs. Fc/Fc⁺) | Varies | Shifted positively or negatively | Indicates modulation of HOMO/LUMO energies |

Conclusion and Future Outlook

Phenyl substitution provides a versatile handle to manipulate the steric and electronic properties of phosphinine rings. The bulky nature of the phenyl group offers steric protection and influences the coordination sphere in metal complexes, while its electronic character modulates the aromaticity and frontier orbital energies of the phosphinine core. These combined effects have profound implications for the reactivity, catalytic activity, and material properties of these fascinating heterocycles.

Future research in this area will likely focus on the synthesis of increasingly complex and functionalized phenyl-substituted phosphinines. The development of more efficient synthetic routes will be crucial. Furthermore, the application of these compounds in areas such as homogeneous catalysis, frustrated Lewis pair chemistry, and the development of novel optoelectronic materials holds significant promise.[5][31][32] The continued synergy between experimental synthesis, advanced characterization techniques, and high-level computational modeling will be essential to unlock the full potential of this important class of organophosphorus compounds.

References

-

Matyjaśkiewicz, S. (2018). The CH by N Replacement Effects on the Aromaticity and Reactivity of Phosphinines. The Journal of Organic Chemistry, 83(15), 8375-8382. [Link]

-

Weßing, J. (2020). SYNTHESIS OF NOVEL PHOSPHININE COORDINATION COMPOUNDS AND THEIR REACTIVITY TOWARD SMALL MOLECULES. [Link]

-

Cleaves, P. A., et al. (2022). Reactivity Studies of Phosphinines: The Selenation of Diphenyl-Phosphine Substituents and Formation of a Chelating Bis(Phosphinine) Palladium(II) Complex. Inorganics, 10(2), 17. [Link]

-

Fries, C., et al. (2018). Phospholenes from Phosphabenzenes by Selective Ring Contraction. Chemistry – A European Journal, 24(53), 14039-14043. [Link]

-

Is phosphorine (C₅H₅P) aromatic? (2018). Chemistry Stack Exchange. [Link]

-

Tertiary phosphines: preparation and reactivity. (2020). Organophosphorus Chemistry, 49, 1-74. [Link]

-

Phosphines: preparation, reactivity and applications. (2019). Organophosphorus Chemistry, 48, 1-84. [Link]

-

Architecture and synthesis of P,N-heterocyclic phosphine ligands. (2020). Beilstein Journal of Organic Chemistry, 16, 496-531. [Link]

-

The Selenation of Diphenyl-Phosphine Substituents and Formation of a Chelating Bis(Phosphinine) Palladium(II) Complex. (2022). MDPI. [Link]

-

Phosphorine. (n.d.). chemeurope.com. [Link]

-

Phosphorine. (n.d.). Wikipedia. [Link]

-

The Selenation of Diphenyl- Phosphine Substituents and Formation of a Chelating Bis(Phosphinine) Palladium(II) Complex. (2022). Heriot-Watt University. [Link]

-

Masada, K. (2016). Studies on Phosphinine (Phosphabenzene) Metal Complexes Bearing Phosphine Pendants. [Link]

-

EPR and DFT Studies of the Structure of Phosphinyl Radicals Complexed by a Pentacarbonyl Transition Metal. (2007). Archive ouverte UNIGE. [Link]

-

Scheme 4 Model systems studied by DFT. Phenyl substituents of phosphines were replaced by hydrogen groups. (n.d.). ResearchGate. [Link]

-

Searching for more π-acceptor phosphines: From α-pyridiniophosphines to α-cationic phospholes. (n.d.). eDiss. [Link]

-

Developments in the Coordination Chemistry of Phosphinines. (2013). ResearchGate. [Link]

-

Attempted synthesis of ortho-phenylene phosphino-tritylium cations. (2017). PMC. [Link]

-

Phosphorus-31 NMR Spectroscopy. (n.d.). ReadingSample. [Link]

-

Crystal structure and Hirshfeld surface analysis of dimethyl(phenyl)phosphine sulfide. (2017). PMC. [Link]

-

Table 1. 31 P{ 1 H} NMR chemical shifts of the free phosphine ligands... (n.d.). ResearchGate. [Link]

-

Phenylphosphine - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. [Link]

-

Fluorinated phosphonate analogues of phenylalanine: Synthesis, X-ray and DFT studies. (2018). Structural Chemistry, 29(1), 193-206. [Link]

-

Functionalization of λ5-Phosphinines via metalation strategies. (2023). PMC. [Link]

-

Effect of the Phosphine Steric and Electronic Profile on the Rh-Promoted Dehydrocoupling of Phosphine–Boranes. (2014). Inorganic Chemistry, 53(7), 3833-3844. [Link]

-

Electrosynthesis of Iminophosphoranes: Accessing P(V) Ligands from P(III) Phosphines. (2022). ChemRxiv. [Link]

-

Solution-State Studies, X-ray Structure Determination and Luminescence Properties of an Ag(I) Heteroleptic Complex Containing 2,9-Bis(styryl)-1,10-phenanthroline Derivative and Triphenylphosphine. (2023). MDPI. [Link]

-

In-depth insight into the electronic and steric effects of phosphine ligands on the mechanism of the R-R reductive elimination from (PR>3>)>2>PdR>2. (2009). Dalton Transactions, (21), 4134-4146. [Link]

-

Monitoring Lead–Phosphorus Interactions Through 31 P-NMR Used as a Sensor in Phosphine Functionalized Silica Gel Adsorbent. (2023). MDPI. [Link]

-

Spectroscopic, Anti-Cancer Activity, and DFT Computational Studies of Pt(II) Complexes with 1-Benzyl-3-phenylthiourea and Phosphine/Diamine Ligands. (2023). MDPI. [Link]

-

Synthesis of Phosphorus-Containing Polyanilines by Electrochemical Copolymerization. (2020). Polymers, 12(5), 1047. [Link]

-

Effect of substitution on light-curable properties in diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide: DFT and TD-DFT calculations. (2023). ResearchGate. [Link]

-

Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects. (2017). The Doyle Group. [Link]

-

The Chemistry of Phosphinines: Syntheses, Coordination Chemistry and Catalysis. (2010). Current Organic Chemistry, 14(18), 2049-2063. [Link]

-

Effect of the Phosphine Steric and Electronic Profile on the Rh-Promoted Dehydrocoupling of Phosphine–Boranes. (2014). Inorganic Chemistry. [Link]

-

X-Ray diffraction and phosphorus-31 NMR studies of the dynamically disordered 3:2 phenol–triphenylphosphine oxide complex. (2002). Physical Chemistry Chemical Physics, 4(22), 5521-5527. [Link]

-

cyclic voltammograms of 6 mM p-phenylenediamines I–V, 1st cycle; phosphate buffer pH 6.8. (n.d.). ResearchGate. [Link]

Sources

- 1. Phosphorine [chemeurope.com]

- 2. Phosphorine - Wikipedia [en.wikipedia.org]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. echemi.com [echemi.com]

- 5. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 6. repository.dl.itc.u-tokyo.ac.jp [repository.dl.itc.u-tokyo.ac.jp]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. pure.hw.ac.uk [pure.hw.ac.uk]

- 10. mdpi.com [mdpi.com]

- 11. Crystal structure and Hirshfeld surface analysis of dimethyl(phenyl)phosphine sulfide - PMC [pmc.ncbi.nlm.nih.gov]

- 12. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 13. mdpi.com [mdpi.com]

- 14. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]

- 15. doyle.chem.ucla.edu [doyle.chem.ucla.edu]

- 16. figshare.com [figshare.com]

- 17. researchgate.net [researchgate.net]

- 18. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]

- 19. researchgate.net [researchgate.net]

- 20. Monitoring Lead–Phosphorus Interactions Through 31P-NMR Used as a Sensor in Phosphine Functionalized Silica Gel Adsorbent | MDPI [mdpi.com]

- 21. X-Ray diffraction and phosphorus-31 NMR studies of the dynamically disordered 3:2 phenol–triphenylphosphine oxide complex - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 22. spectrabase.com [spectrabase.com]

- 23. Fluorinated phosphonate analogues of phenylalanine: Synthesis, X-ray and DFT studies - Arabian Journal of Chemistry [arabjchem.org]

- 24. ediss.uni-goettingen.de [ediss.uni-goettingen.de]

- 25. chemrxiv.org [chemrxiv.org]

- 26. researchgate.net [researchgate.net]

- 27. access.archive-ouverte.unige.ch [access.archive-ouverte.unige.ch]

- 28. researchgate.net [researchgate.net]

- 29. mdpi.com [mdpi.com]

- 30. researchgate.net [researchgate.net]

- 31. books.rsc.org [books.rsc.org]

- 32. Attempted synthesis of ortho-phenylene phosphino-tritylium cations - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: 3-Bromo-5-phenylphosphinine in Palladium-Catalyzed Cross-Coupling Reactions

Introduction: Phosphinines as a Unique Ligand Class in Homogeneous Catalysis

In the vast landscape of palladium-catalyzed cross-coupling reactions, the choice of ligand is paramount to achieving high efficiency, selectivity, and broad substrate scope. While traditional phosphines have been the workhorses of this field, their pyridine-like phosphorus-containing analogues, known as phosphinines or phosphabenzenes, offer a unique electronic profile that sets them apart.[1] Phosphinines are planar, aromatic heterocycles where a CH group in a benzene ring is replaced by a phosphorus atom.[1]

Unlike typical trialkyl- or triarylphosphines which are strong σ-donors, phosphinines exhibit significantly different electronic properties. The phosphorus lone pair in a phosphinine is at a lower energy level, making it a relatively weak σ-donor.[1] Conversely, the delocalized π-system of the aromatic ring features a low-lying LUMO (π* orbital), rendering phosphinines strong π-acceptors.[2][3] This strong π-acidity allows phosphinine ligands to stabilize electron-rich, low-valent metal centers, such as Pd(0), and can profoundly influence the elementary steps of the catalytic cycle—oxidative addition and reductive elimination.

This application note provides a technical guide for the use of 3-Bromo-5-phenylphosphinine, a representative functionalized phosphinine, as a ligand in three cornerstone palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Stille, and Sonogashira couplings. We will explore the mechanistic implications of using a phosphinine ligand and provide detailed, field-proven protocols for researchers, scientists, and drug development professionals.

Diagram: The Unique Electronic Nature of Phosphinine Ligands

The following diagram illustrates the key difference in orbital contributions between a traditional phosphine and a phosphinine ligand when coordinating to a metal center.

Caption: Electronic contributions of phosphine vs. phosphinine ligands.

Part 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which forges a C-C bond between an organohalide and an organoboron compound, is a pillar of modern organic synthesis.[4] The catalytic cycle involves the oxidative addition of the organohalide to a Pd(0) complex, transmetalation with the organoboron species, and reductive elimination to yield the product and regenerate the Pd(0) catalyst.[1]

Causality Behind Experimental Choices: